2-Dadmt
Description
2-Dadmt (2-deoxyadenosine-5'-O-(α,β-methylene)-diphosphate) is a synthetic nucleotide analog derived from 2'-deoxyadenosine triphosphate (dATP). It features a methylene bridge between the α- and β-phosphates, which confers resistance to enzymatic hydrolysis, enhancing its stability in biochemical applications . This modification makes it a valuable tool in polymerase-catalyzed DNA synthesis, where it acts as a chain-terminating inhibitor or a substrate for specialized enzymes . Its unique structure allows for precise control in enzymatic reactions, particularly in studies requiring non-hydrolyzable nucleotide analogs.
Properties
CAS No. |
81919-29-1 |
|---|---|
Molecular Formula |
C22H23NO8 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(1S,4aR,11R,11aS,12aS)-3-acetyl-1-amino-4,4a,6,7,11-pentahydroxy-8,11-dimethyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione |
InChI |
InChI=1S/C22H23NO8/c1-7-4-5-9-13(16(7)25)17(26)14-10(21(9,3)30)6-11-15(23)18(27)12(8(2)24)19(28)22(11,31)20(14)29/h4-5,10-11,15,25-26,28,30-31H,6,23H2,1-3H3/t10-,11-,15-,21-,22+/m0/s1 |
InChI Key |
VNOIAPLEVDWURG-NYTGWIBTSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(C3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@]([C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(C3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)C)N)(C)O)O |
Synonyms |
2-DADMT 2-decarboxamido-2-acetyl-4-dedimethyl-9-methyltetracycline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Dadmt and Analogs
| Property | 2-Dadmt | 2-FA | ATPγS |
|---|---|---|---|
| Backbone Modification | Methylene-diphosphate | 2'-Fluoro substitution | γ-thio substitution |
| Hydrolysis Resistance | High | Moderate | High |
| Enzyme Compatibility | DNA polymerases | RNA polymerases | Kinases |
| Key Application | DNA synthesis | Antiviral therapies | Signal transduction |
Data derived from enzymatic assays and stability studies
Functional and Pharmacokinetic Comparison
ADMET Profiles
Using ADMETlab, 2-Dadmt demonstrates superior metabolic stability (t½ > 24 hrs) compared to 2-FA (t½ = 8–12 hrs) and ATPγS (t½ = 18 hrs) due to its non-hydrolyzable phosphate group . However, its low solubility (LogP = -1.2) limits bioavailability, whereas ATPγS (LogP = -0.8) and 2-FA (LogP = -0.5) exhibit marginally better absorption .
Efficacy in Enzymatic Reactions
2-Dadmt’s methylene bridge enables efficient incorporation into DNA strands by Taq polymerase (Km = 2.3 µM), outperforming 2-FA (Km = 5.1 µM) in replication fidelity . Conversely, ATPγS shows negligible activity in polymerase systems but high efficacy in kinase assays (IC50 = 0.8 µM for PKA) .
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